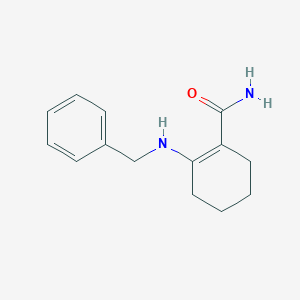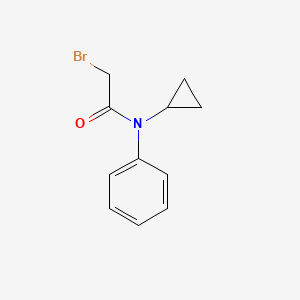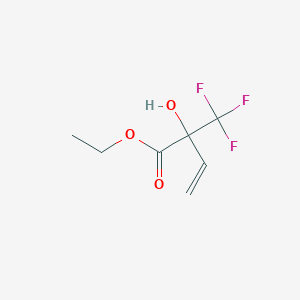
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzylamino group attached to a tetrahydrobenzamide core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide typically involves the condensation of benzoic acids with benzylamine under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and efficiency.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions and catalysts to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the growing emphasis on sustainable and environmentally friendly chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Anilino-2-(benzylamino)-3,5-pyridinedicarbonitrile
- 2-(Benzylamino)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is unique due to its specific structural features and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-(benzylamino)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H18N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,16H,4-5,8-10H2,(H2,15,17) |
InChI-Schlüssel |
OVUSYWFWHDZIPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C(=O)N)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-fluoro-4-[(3-fluorobenzyl)sulfonyl]benzene](/img/structure/B8418852.png)



![2-Methylthio-4-[5-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8418877.png)






![(+/-)-2a-Methyl-4-oxo-1,2,2a,3,4,5-hexahydropyrrolo[4,3,2-de]quinoline-6-carbonitrile](/img/structure/B8418948.png)
